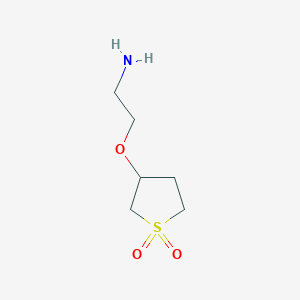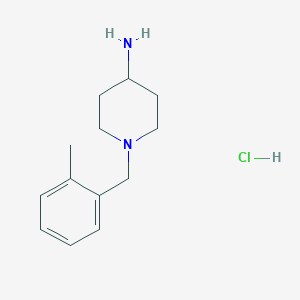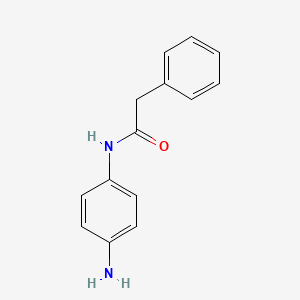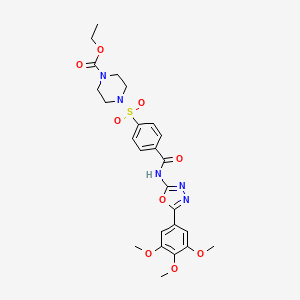![molecular formula C10H11Cl2N5 B2457561 N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine CAS No. 338417-33-7](/img/structure/B2457561.png)
N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a structure similar to the one you provided often contain a benzyl group attached to a tetraazol ring. The presence of the dichlorobenzyl group suggests that this compound might have some biological activity, as dichlorobenzyl groups are found in various pharmaceutical agents .
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography . The dichlorobenzyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the benzene ring.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their molecular structure. For instance, dichlorobenzyl compounds are often crystalline solids at room temperature .Mechanism of Action
The mechanism of action of DC-TA is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer development. DC-TA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DC-TA has also been shown to inhibit the activity of various kinases involved in cancer development, including Akt and ERK.
Biochemical and Physiological Effects:
DC-TA has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that DC-TA inhibits the proliferation and migration of various cancer cell lines, including breast, lung, and prostate cancer cells. DC-TA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DC-TA has been shown to inhibit the production of inflammatory mediators in vitro and in vivo.
Advantages and Limitations for Lab Experiments
DC-TA has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in high yields, making it readily available for use in research studies. DC-TA is also relatively easy to modify, allowing researchers to tailor its chemical structure for specific applications. One limitation of DC-TA is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.
Future Directions
There are many potential future directions for research on DC-TA. One area of interest is the development of DC-TA analogs with improved pharmacological properties. Researchers are also exploring the use of DC-TA as a diagnostic tool for various diseases, including cancer and infectious diseases. In addition, there is ongoing research into the mechanism of action of DC-TA and its potential applications in various fields, including medicinal chemistry and drug discovery.
Synthesis Methods
The synthesis of DC-TA involves the reaction of 2,4-dichlorobenzylamine with sodium azide in the presence of dimethylformamide (DMF) to form the intermediate compound 2,4-dichlorobenzyl azide. This intermediate is then reacted with dimethylamine in the presence of copper(II) sulfate to form the final product, DC-TA. The synthesis of DC-TA is a complex process that requires careful control of reaction conditions to obtain high yields of the desired product.
Scientific Research Applications
DC-TA has been studied extensively in scientific research due to its potential applications in various fields. One of the most promising applications of DC-TA is in the field of medicinal chemistry, where it has been shown to have potent anti-inflammatory and anti-cancer properties. DC-TA has also been studied for its potential use as a diagnostic tool for various diseases, including cancer and infectious diseases.
Safety and Hazards
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N,N-dimethyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N5/c1-16(2)10-13-14-15-17(10)6-7-3-4-8(11)5-9(7)12/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAJRAFNPFXQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-Benzoxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2457481.png)



![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2457487.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2457491.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2457492.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone oxalate](/img/structure/B2457493.png)
![2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2457495.png)


